3-(3,5-Dichlorophenyl)benzonitrile

Übersicht

Beschreibung

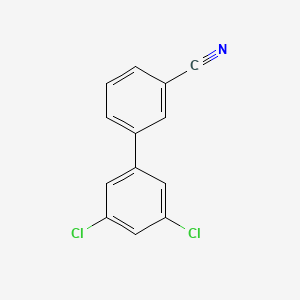

3-(3,5-Dichlorophenyl)benzonitrile is an organic compound with the molecular formula C13H7Cl2N. It belongs to the class of nitriles, characterized by the presence of a cyano group (-CN) attached to a phenyl ring. This compound is a derivative of benzonitrile, where chlorine atoms are substituted at the 3rd and 5th positions of the phenyl ring attached to the 3rd position of the benzonitrile core .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,5-Dichlorophenyl)benzonitrile typically involves the reaction of 3,5-dichlorobenzonitrile with appropriate reagents. One common method includes the conversion of 3,5-dichlorobenzoic acid to its corresponding acid chloride using thionyl chloride. The acid chloride is then reacted with an arylamine in the presence of a base such as sodium hydroxide to yield the desired benzonitrile .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reagent concentrations .

Analyse Chemischer Reaktionen

Types of Reactions

3-(3,5-Dichlorophenyl)benzonitrile undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms on the phenyl ring can be substituted with other functional groups using appropriate reagents.

Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).

Oxidation Reactions: The compound can undergo oxidation reactions to form different oxidation states of the nitrile group.

Common Reagents and Conditions

Substitution: Reagents such as sodium hydroxide or potassium carbonate in the presence of a suitable solvent.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

Major Products Formed

Substitution: Formation of substituted benzonitriles.

Reduction: Formation of corresponding amines.

Oxidation: Formation of carboxylic acids or other oxidized derivatives.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

3-(3,5-Dichlorophenyl)benzonitrile serves as a versatile intermediate in organic synthesis. It is utilized to produce various derivatives that are important in pharmaceuticals and agrochemicals. Its unique structure allows for selective functionalization, making it valuable for synthesizing complex organic molecules.

| Application | Description |

|---|---|

| Pharmaceutical intermediates | Used in the synthesis of active pharmaceutical ingredients (APIs). |

| Agrochemical development | Acts as a precursor for developing herbicides and pesticides. |

Recent studies have highlighted the potential biological activities of this compound. Research indicates its efficacy in antimicrobial and anticancer applications:

- Antimicrobial Properties : Investigations have demonstrated that this compound exhibits significant activity against various bacterial strains.

- Anticancer Activity : In vitro studies suggest that it may induce apoptosis in cancer cells, making it a candidate for further drug development.

Case Study Example :

A study published in a peer-reviewed journal examined the effects of this compound on human cancer cell lines. The results indicated that the compound inhibited cell proliferation and induced apoptosis through mitochondrial pathways .

Material Science

In material science, this compound has been explored for its potential use in:

- Organic Light Emitting Diodes (OLEDs) : It serves as a dopant or host material due to its favorable electronic properties.

- Nanomaterials : Research has shown that it can be incorporated into mesoporous materials for enhanced catalytic activity.

| Material Application | Function |

|---|---|

| OLEDs | Acts as a dopant to improve light-emitting efficiency. |

| Nanomaterials | Enhances catalytic performance in chemical reactions. |

Wirkmechanismus

The mechanism of action of 3-(3,5-Dichlorophenyl)benzonitrile involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to specific sites on these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

3,5-Dichlorobenzonitrile: A closely related compound with similar chemical properties.

3,4-Dichlorobenzonitrile: Another derivative of benzonitrile with chlorine substitutions at different positions.

4-Chlorobenzonitrile: A simpler derivative with a single chlorine substitution

Uniqueness

3-(3,5-Dichlorophenyl)benzonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

Biologische Aktivität

3-(3,5-Dichlorophenyl)benzonitrile is an organic compound characterized by a benzene ring substituted with a nitrile group and two chlorine atoms at the meta positions. Its molecular formula is , with a molecular weight of approximately 248.11 g/mol. This compound has garnered attention in various fields of biological research due to its potential interactions with biological systems, particularly in enzyme inhibition and antimicrobial activity.

Chemical Structure

The structural formula of this compound can be represented as follows:

Biological Activity Overview

Research indicates that derivatives of this compound exhibit various biological activities, particularly as inhibitors of cytochrome P450 enzymes, which play crucial roles in drug metabolism and cancer chemoprevention. Additionally, some studies have suggested its antifungal properties when integrated into isoxazoline derivatives.

Key Biological Activities:

- Cytochrome P450 Inhibition : Compounds related to this compound have been identified as potential inhibitors of CYP1A2, which is involved in the metabolism of various drugs and the activation of procarcinogens.

- Antifungal Properties : Research has shown that certain derivatives demonstrate antifungal activity, making them candidates for further exploration in agricultural and medical applications.

While specific mechanisms for this compound are not fully elucidated, its structural features suggest that it may interact with biological targets similarly to other aromatic nitriles. The chlorine substituents may enhance its reactivity and binding affinity to biological molecules.

Case Studies and Research Findings

-

Cytochrome P450 Enzyme Interaction :

- A study highlighted the inhibitory effects of various benzonitrile derivatives on CYP1A2. The findings indicated that compounds with similar structures to this compound could effectively inhibit this enzyme, potentially leading to altered drug metabolism profiles .

-

Antifungal Activity :

- In a comparative analysis of isoxazoline derivatives containing this compound moieties, significant antifungal activity was observed against several pathogenic fungi. These findings suggest that modifications to the compound can enhance its efficacy against fungal infections .

Comparative Analysis with Related Compounds

The following table summarizes some structurally similar compounds and their unique features:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 4-(3,5-Dichlorophenyl)benzonitrile | C₁₃H₈Cl₂N | Chlorine substitution at para position |

| 3-(4-Chlorophenyl)benzonitrile | C₁₃H₈ClN | Chlorine substitution at para position |

| 4-(4-Chlorophenyl)benzonitrile | C₁₃H₈ClN | Para-substituted phenyl group |

| 4-(2-Chlorophenyl)benzonitrile | C₁₃H₈ClN | Chlorine substitution at ortho position |

The variations in chlorine substitution influence the biological activity and reactivity of these compounds.

Safety and Handling

Due to the potential irritant properties associated with aromatic nitriles and chlorine substitutions, it is essential to handle this compound with caution. Proper safety protocols should be followed to mitigate risks associated with inhalation or skin contact .

Eigenschaften

IUPAC Name |

3-(3,5-dichlorophenyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H7Cl2N/c14-12-5-11(6-13(15)7-12)10-3-1-2-9(4-10)8-16/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HARYBHGSKGMXJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C2=CC(=CC(=C2)Cl)Cl)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H7Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00712318 | |

| Record name | 3',5'-Dichloro[1,1'-biphenyl]-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00712318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1332747-46-2 | |

| Record name | 3',5'-Dichloro[1,1'-biphenyl]-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00712318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.